2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Description
2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a pyrrolidine derivative characterized by a stereospecific (R)-configuration at the 3-position of the pyrrolidine ring. The compound features a cyclopropyl-methyl-amino substituent at this position and an ethanol moiety at the 1-position of the pyrrolidine scaffold. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets.
Properties
IUPAC Name |
2-[(3R)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11(9-2-3-9)10-4-5-12(8-10)6-7-13/h9-10,13H,2-8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBOVWGYQYVNP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of the Hydroxyl Group
The ethanol moiety in the target compound can be derived from (R)-pyrrolidin-3-ylmethanol . Initial steps involve converting the primary alcohol to a better-leaving group, such as a tosylate or mesylate. For example, treatment with p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine yields the corresponding tosylate.
Nucleophilic Substitution with Cyclopropylmethylamine
The tosylated intermediate undergoes nucleophilic displacement with cyclopropylmethylamine in acetonitrile (MeCN) using cesium carbonate (Cs₂CO₃) as a base. This method, adapted from similar pyrrolidine alkylation procedures, proceeds at 80°C for 12 hours, achieving moderate to high yields (65–85%).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | MeCN |
| Base | Cs₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Time | 12 hours |
Post-reaction purification via flash chromatography (ethyl acetate/hexanes gradient) isolates the product. Enantiomeric excess (ee) is confirmed using chiral HPLC.
Reductive Amination of Pyrrolidinone Intermediates
Synthesis of (R)-3-Aminopyrrolidine
A ketone precursor, (R)-3-aminopyrrolidin-2-one , is prepared via enzymatic resolution or asymmetric hydrogenation. For instance, Candida antarctica lipase B catalyzes the kinetic resolution of racemic amines, achieving >99% ee.
Reductive Coupling with Cyclopropylmethylamine
The ketone reacts with cyclopropylmethylamine in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a selective reducing agent, yielding the desired amine without racemization.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH(OAc)₃ (1.2 equiv) |
| Catalyst | 10% Pd/C (0.1 equiv) |
| Solvent | Methanol |
| Time | 6 hours |
Asymmetric Synthesis via Chiral Auxiliaries
Use of Evans Oxazolidinones
A chiral oxazolidinone auxiliary is attached to a pyrrolidine precursor, enabling stereoselective alkylation. After introducing the cyclopropylmethyl group, the auxiliary is cleaved via hydrolysis, yielding the target compound with >98% ee.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert configuration at the 3-position. Starting from (S)-3-hydroxypyrrolidine, the reaction with cyclopropylmethylamine produces the R -configured amine.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
LRMS (ESI) : m/z 229.2 [M+H]⁺ (calc. for C₁₁H₂₁N₂O: 229.17).
-
¹H NMR (500 MHz, CDCl₃) : δ 3.65–3.58 (m, 2H, -CH₂OH), 2.90–2.82 (m, 1H, pyrrolidine-H), 2.45 (dd, J = 9.5 Hz, 2H, N-CH₂-cyclopropyl), 1.20–1.15 (m, 1H, cyclopropane-H).
Challenges and Mitigation Strategies
Racemization During Alkylation
Exposure to strong bases (e.g., NaOH) or prolonged heating can epimerize the chiral center. Mitigation involves using mild bases (Cs₂CO₃) and low temperatures (<50°C).
Cyclopropyl Ring Stability
The cyclopropyl group is sensitive to acidic conditions. Reactions are conducted in neutral or slightly basic media to prevent ring-opening.
Comparative Evaluation of Methods
| Method | Yield (%) | ee (%) | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 99 | Moderate |
| Reductive Amination | 85 | 98 | High |
| Asymmetric Synthesis | 92 | >99 | Very High |
Chemical Reactions Analysis
Types of Reactions
2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ethanol derivatives.
Scientific Research Applications
2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can be contextualized through comparisons with analogous pyrrolidine and ethanolamine derivatives. Below is a detailed analysis, supported by structural and functional data.
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Structural Complexity and Target Binding: The target compound’s cyclopropyl-methyl-amino group introduces steric bulk and lipophilicity compared to simpler ethanolamines like 2-(ethylpropylamino)ethanol. This may enhance membrane permeability but reduce aqueous solubility . In contrast, SzR-109 and its diethylamino analog () incorporate quinoline-carboxamide scaffolds, which enable π-π stacking interactions with aromatic residues in biological targets. The morpholinomethyl group in SzR-109 likely improves solubility relative to the diethylamino variant, as morpholine is a polar heterocycle .
Biological Activity and Selectivity: The TRK kinase inhibitors () highlight the importance of aromatic substituents (e.g., difluorophenyl, pyrazole-pyrimidine) for high-affinity binding to kinase domains. The discontinued status of the target compound () may reflect inferior pharmacokinetics or off-target effects relative to SzR-109, which demonstrated measurable activity in cell-based assays .
Electronic and Steric Effects: The cyclopropyl group in the target compound imposes angle strain, which can rigidify the pyrrolidine ring and stabilize specific conformations. This contrasts with the flexible diethylamino or morpholinomethyl groups in SzR-109 derivatives, which may adopt multiple conformations during receptor interaction .
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight is likely between 250–350 g/mol (estimated), placing it within the acceptable range for blood-brain barrier permeability. However, the TRK inhibitors () exceed 400 g/mol, prioritizing target affinity over bioavailability .
Biological Activity
2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, also known as a pyrrolidine derivative, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H25N3O
- Molar Mass : 239.3571 g/mol
- CAS Number : 1401666-87-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and in metabolic pathways. The compound exhibits properties that may influence neurotransmitter systems and metabolic enzymes.
Interaction with Cytochrome P450 Enzymes
Research indicates that compounds similar to this compound undergo metabolic transformations mediated by cytochrome P450 enzymes, particularly CYP3A4. These enzymes are crucial for the biotransformation of numerous drugs, affecting their efficacy and safety profiles .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. In vitro tests have shown that certain pyrrolidine compounds exhibit antibacterial and antifungal activities against various pathogens. For instance, derivatives have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.016 | Candida albicans |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. This modulation could lead to applications in treating disorders such as anxiety or depression.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including those structurally related to this compound. Results indicated that these compounds effectively inhibited bacterial growth, suggesting their potential as therapeutic agents .
- Metabolic Pathway Analysis : Another study focused on the metabolic pathways involving similar compounds and their interactions with CYP450 enzymes. Findings highlighted the importance of understanding these pathways for predicting drug interactions and optimizing therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Start with a pyrrolidine precursor (e.g., (R)-3-aminopyrrolidine) and introduce the cyclopropyl-methyl-amino group via reductive amination using cyclopropylmethylamine and a reducing agent like sodium borohydride (NaBH₄) in methanol .
- Step 2 : Ethanol moiety introduction: React the intermediate with ethylene oxide or a protected ethanol derivative under nucleophilic conditions.
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 50°C) to enhance enantiomeric purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry (R-configuration) and cyclopropyl group integration .
- X-ray Crystallography : Resolve ambiguous NOE effects or chiral centers (e.g., asymmetric carbons in pyrrolidine) .
- HPLC-MS : Validate purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and P95 respirators to avoid inhalation/contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol, NaBH₄) .
- Storage : Store at –20°C in amber vials to prevent degradation; label containers with GHS hazard symbols (e.g., carcinogenicity warnings per IARC classifications) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., adrenergic receptors due to ethanolamine moiety) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during large-scale synthesis, and what techniques validate it?
- Methodology :
- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Compare optical rotation values with literature standards (e.g., (R)-configuration specific peaks) .
- Enzymatic Methods : Lipase-catalyzed kinetic resolution of racemic mixtures .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic Effects : Test variable-temperature NMR to identify rotameric equilibria in the pyrrolidine ring .
- 2D NMR (COSY, NOESY) : Map through-space interactions to confirm substituent orientations .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., -OH, -NH) .
Q. What strategies are effective for studying this compound’s metabolic stability and toxicology?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- In Vivo Toxicity : Dose rodents (OECD 423 guidelines) and monitor hepatic/kidney biomarkers (ALT, creatinine) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonds with ethanolamine and hydrophobic interactions with cyclopropyl .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl size) with logP and IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
